

Determining Avilamycin C Residues in Swine: A Detailed Application Note and Protocol

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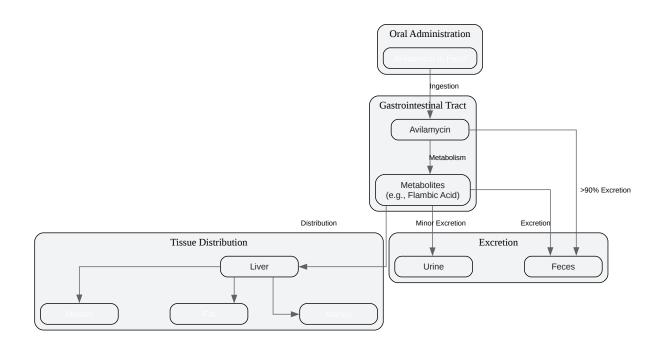
Introduction

Avilamycin is an oligosaccharide antibiotic used in veterinary medicine to control bacterial enteric infections in swine.[1][2] Regulatory bodies have established Maximum Residue Limits (MRLs) for avilamycin in edible tissues to ensure consumer safety.[3][4] Due to its extensive metabolism, the total residues of avilamycin are determined by converting the parent drug and its metabolites to a common moiety, dichloroisoeverninic acid (DIA), which serves as the marker residue.[3][5][6] This application note provides a detailed protocol for the determination of total avilamycin residues (as DIA) in swine tissues (muscle, fat, and liver) using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), a sensitive and reliable method for this purpose.[3]

Metabolic Fate of Avilamycin in Swine

Avilamycin is poorly absorbed after oral administration and is extensively metabolized in the gut of pigs.[1] The parent compound is largely converted into various metabolites, with flambic acid being a primary metabolite found in the liver and feces.[1] A significant portion of the administered avilamycin is excreted in the feces.[1][7] The analytical methods described herein are designed to hydrolyze both the parent avilamycin and its metabolites to dichloroisoeverninic acid (DIA) for accurate quantification of total residues.





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Metabolic pathway of Avilamycin in swine.

Quantitative Data Summary

The following tables summarize the Maximum Residue Limits (MRLs) and the performance of the analytical method for the determination of avilamycin residues as DIA in various swine tissues.

Table 1: Maximum Residue Limits (MRLs) for Avilamycin in Swine Tissues



Tissue	MRL (μg/kg)	Reference
Muscle	200	[1][8]
Fat/Skin	200	[1][8]
Liver	300	[1][8]
Kidney	200	[1][8]

Table 2: Method Performance Data for LC-MS/MS Analysis of DIA in Swine Tissues

Parameter	Muscle	Fat	Liver
Recovery (%)	100 - 108	100 - 108	100 - 108
Relative Standard Deviation (RSD) (%)	<6	<6	<6
Limit of Detection (LOD) (μg/kg)	0.7	0.5	0.5
Limit of Quantification (LOQ) (µg/kg)	2.4	1.5	1.5

Data synthesized from multiple sources demonstrating typical method performance.[3][4][6]

Experimental Protocol: LC-MS/MS Determination of Avilamycin C Residues

This protocol outlines the steps for sample preparation, extraction, hydrolysis, clean-up, and LC-MS/MS analysis of swine tissues for avilamycin residues.

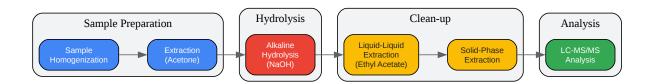
Materials and Reagents

- Homogenizer
- Centrifuge
- Vortex mixer



- Water bath
- Solid-phase extraction (SPE) manifold and cartridges
- LC-MS/MS system
- Analytical balance
- Avilamycin and Dichloroisoeverninic acid (DIA) analytical standards
- · Acetone, HPLC grade
- Ethyl acetate, HPLC grade
- · Methanol, HPLC grade
- Sodium hydroxide (NaOH)
- Hydrochloric acid (HCl)
- Deionized water

Experimental Workflow



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Workflow for Avilamycin residue analysis.

Detailed Procedure

Step 1: Sample Preparation and Extraction



- Weigh 5 g of homogenized swine tissue (muscle, fat, or liver) into a 50 mL centrifuge tube.
- · Add 20 mL of acetone to the tube.
- Homogenize the sample for 1 minute.
- Vortex for 1 minute and then centrifuge at 4000 rpm for 10 minutes.
- Transfer the supernatant to a clean tube.

Step 2: Alkaline Hydrolysis

- To the extracted supernatant, add 5 mL of 2M Sodium Hydroxide (NaOH).
- Incubate in a water bath at 60°C for 1 hour to hydrolyze avilamycin and its metabolites to DIA.
- Allow the sample to cool to room temperature.
- Neutralize the solution by adding 2M Hydrochloric Acid (HCl) to a pH of approximately 7.

Step 3: Liquid-Liquid Extraction (LLE) Clean-up

- Add 10 mL of ethyl acetate to the neutralized solution.
- Vortex for 2 minutes and centrifuge at 4000 rpm for 5 minutes.
- Collect the upper ethyl acetate layer.
- Repeat the extraction with another 10 mL of ethyl acetate.
- Combine the ethyl acetate extracts and evaporate to dryness under a gentle stream of nitrogen.

Step 4: Solid-Phase Extraction (SPE) Clean-up

Reconstitute the dried extract in 2 mL of a suitable solvent (e.g., 10% methanol in water).



- Condition an appropriate SPE cartridge (e.g., a polymeric reversed-phase cartridge) with methanol followed by deionized water.
- Load the reconstituted sample onto the SPE cartridge.
- Wash the cartridge with deionized water to remove interferences.
- Elute the DIA from the cartridge with methanol.
- Evaporate the eluate to dryness and reconstitute in a suitable volume of the mobile phase for LC-MS/MS analysis.

Step 5: LC-MS/MS Analysis

- Inject the prepared sample into the LC-MS/MS system.
- Use a suitable C18 analytical column for chromatographic separation.
- The mobile phase can consist of a gradient of water with formic acid and acetonitrile.
- Set the mass spectrometer to monitor for the specific precursor and product ions of DIA.
- Quantify the concentration of DIA in the sample by comparing the peak area to a calibration curve prepared using DIA standards.

Conclusion

The described LC-MS/MS method provides a robust and sensitive approach for the determination of total avilamycin residues, as the marker residue dichloroisoeverninic acid (DIA), in swine tissues. The protocol, encompassing extraction, hydrolysis, and thorough cleanup steps, ensures accurate and reliable quantification to monitor compliance with established Maximum Residue Limits. This methodology is suitable for routine surveillance and quality control in food safety programs.

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